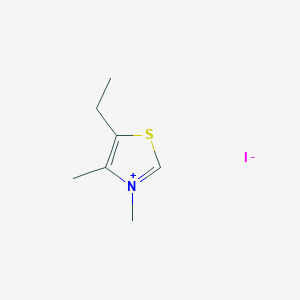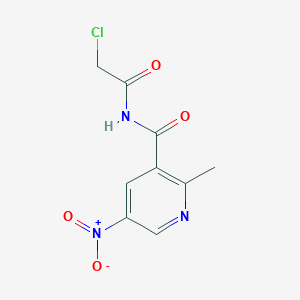
N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide is a chemical compound that belongs to the class of chloroacetamides This compound is characterized by the presence of a chloroacetyl group attached to a pyridine ring, which is further substituted with a methyl group and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide typically involves the reaction of 2-methyl-5-nitropyridine-3-carboxamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants in an organic solvent, such as benzene, at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure complete reaction. The product is then purified through filtration and recrystallization to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles, such as amines, to form amides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Chloroacetyl chloride in the presence of a base like pyridine.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Amides: Formed from substitution reactions with amines.
Amines: Formed from the reduction of the nitro group.
Carboxylic Acids: Formed from the oxidation of the methyl group.
Aplicaciones Científicas De Investigación
N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form covalent bonds with proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide involves the formation of covalent bonds with target molecules. The chloroacetyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful as a biochemical probe and in the design of enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
- N-(Chloroacetyl)-2-methyl-5-nitroaniline
- N-(Chloroacetyl)-2-methyl-5-nitrobenzamide
- N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-amine
Uniqueness
N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both a nitro group and a chloroacetyl group makes it a versatile intermediate for various chemical reactions and applications .
Propiedades
Número CAS |
59290-61-8 |
|---|---|
Fórmula molecular |
C9H8ClN3O4 |
Peso molecular |
257.63 g/mol |
Nombre IUPAC |
N-(2-chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C9H8ClN3O4/c1-5-7(9(15)12-8(14)3-10)2-6(4-11-5)13(16)17/h2,4H,3H2,1H3,(H,12,14,15) |
Clave InChI |
XLBJYLNVJKQYQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene](/img/structure/B14619498.png)
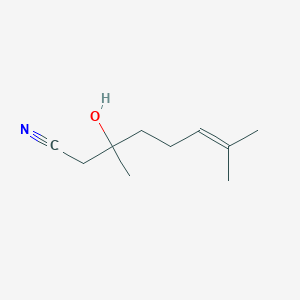
![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)
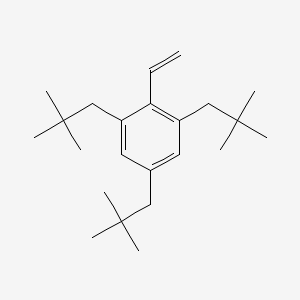
![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)
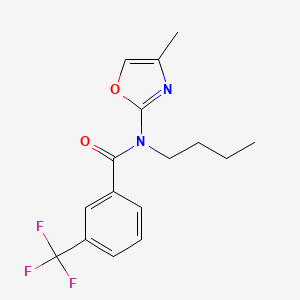
![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)

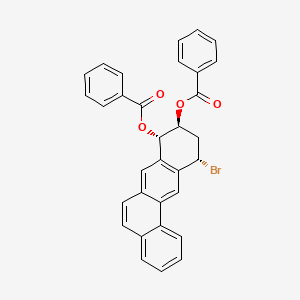
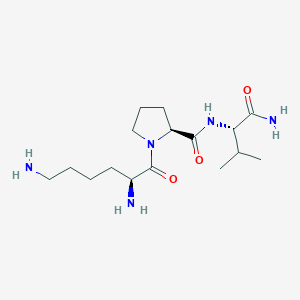
![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)


